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Compound of Interest

Compound Name: LH1306

Cat. No.: B608557 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural and quantitative aspects of

the interaction between the C2-symmetric small molecule inhibitor LH1306 and the immune

checkpoint protein Programmed Death-Ligand 1 (PD-L1). The information presented herein is

synthesized from publicly available research, primarily the work of Basu et al. in the Journal of

Medicinal Chemistry (2019).

Introduction
The interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand, PD-L1, is a

critical immune checkpoint that cancer cells often exploit to evade immune surveillance. Small

molecule inhibitors that disrupt this protein-protein interaction (PPI) represent a promising

therapeutic strategy. LH1306 is a C2-symmetric small molecule designed to inhibit the PD-

1/PD-L1 interaction. Understanding the structural basis of its binding to PD-L1 is crucial for

further drug development and optimization.

Quantitative Binding Data
The inhibitory potency of LH1306 has been primarily characterized by its half-maximal

inhibitory concentration (IC50) value, as determined by a Homogeneous Time-Resolved

Fluorescence (HTRF) assay.
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Compound Assay Type IC50 (nM)

LH1306 HTRF 25

LH1307 (analogue) HTRF 3.0

Data sourced from Basu S, et al. J Med Chem. 2019;62(15):7250-7263.[1][2][3][4]

Structural Insights into the Binding Mechanism
While a specific co-crystal structure of LH1306 with PD-L1 has not been published, extensive

structural studies, including X-ray crystallography and NMR, have been conducted on its more

potent C2-symmetric analogue, LH1307.[1][2][5] These studies provide a robust model for the

binding mechanism of LH1306.

The primary mechanism of action for this class of inhibitors is the induction of PD-L1

homodimerization. The C2-symmetric nature of the inhibitor is crucial for this process. The

inhibitor binds to a hydrophobic pocket on the surface of PD-L1, at the same site where PD-1

would normally bind. The binding of a single inhibitor molecule bridges two molecules of PD-L1,

stabilizing a dimeric form of the protein. This induced dimerization sterically occludes the PD-1

binding site, thus preventing the formation of the PD-1/PD-L1 complex and interrupting the

immunosuppressive signal.

The binding site is characterized by key hydrophobic residues on the AGFCC' faces of the PD-

L1 protein. The biphenyl core of the inhibitor extends into a hydrophobic tunnel formed at the

interface of the PD-L1 homodimer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/31298541/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7485629/
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2021.783444/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC6712002/
https://www.benchchem.com/product/b608557?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/31298541/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7485629/
https://www.mdpi.com/1420-3049/25/13/3017
https://www.benchchem.com/product/b608557?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608557?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


LH1306 Binding and PD-L1 Dimerization

PD-L1 (Monomer A)

LH1306

Binds to
hydrophobic pocket

PD-L1 Homodimer
(Inactive State)

PD-1/PD-L1 Complex
(Immunosuppressive Signal)

PD-L1 (Monomer B)

Binds to
hydrophobic pocket

Interaction Blocked

PD-1 Receptor

Click to download full resolution via product page

Caption: Mechanism of LH1306-induced PD-L1 dimerization and PD-1 binding inhibition.

Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the

binding and inhibitory activity of LH1306 and related compounds.

Homogeneous Time-Resolved Fluorescence (HTRF)
Assay for PD-1/PD-L1 Inhibition
This assay quantitatively measures the inhibition of the PD-1/PD-L1 interaction in a

biochemical format.
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Start

Dispense serial dilutions of LH1306
into a 384-well plate

Add tagged human recombinant PD-1
and PD-L1 proteins

Add HTRF detection reagents
(e.g., anti-tag antibodies labeled

with donor and acceptor fluorophores)

Incubate at room temperature
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Read HTRF signal on a
plate reader (ex/em wavelengths
specific to the fluorophore pair)

Calculate percent inhibition
and determine IC50 value
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Caption: Workflow for the HTRF-based PD-1/PD-L1 inhibition assay.

Protocol Details:
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Plate Preparation: A serial dilution of LH1306 in an appropriate buffer (e.g., PBS with 0.1%

BSA) is prepared and dispensed into a low-volume 384-well white plate.

Protein Addition: Tagged human recombinant PD-1 (e.g., with a 6xHis tag) and PD-L1 (e.g.,

with a Fc tag) are added to the wells containing the inhibitor.

Detection Reagent Addition: HTRF detection reagents, such as an anti-6xHis antibody

labeled with a donor fluorophore (e.g., Europium cryptate) and an anti-Fc antibody labeled

with an acceptor fluorophore (e.g., d2), are added.

Incubation: The plate is incubated for a specified period (e.g., 2-4 hours) at room

temperature, protected from light, to allow the binding reaction to reach equilibrium.

Signal Reading: The HTRF signal is read on a compatible plate reader. The emission from

the donor and acceptor fluorophores is measured.

Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. The percentage

of inhibition is determined relative to controls (no inhibitor). The IC50 value is calculated by

fitting the dose-response curve using a four-parameter logistic model.

Cell-Based PD-1/PD-L1 Signaling Reporter Assay
This assay measures the ability of an inhibitor to block PD-1 signaling in a cellular context.
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Start

Plate PD-L1 expressing cells
(e.g., CHO-K1) in a 96-well plate

Add serial dilutions of LH1306

Add PD-1 expressing Jurkat T cells
engineered with a reporter gene

(e.g., NFAT-luciferase)

Co-culture the two cell types
for a defined period (e.g., 6 hours)

Add luciferase substrate reagent

Measure luminescence on a
plate reader

Calculate the restoration of
signaling and determine EC50

End
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Caption: Workflow for a cell-based PD-1/PD-L1 signaling reporter assay.

Protocol Details:
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Cell Plating: CHO-K1 cells engineered to stably express human PD-L1 and a T-cell receptor

(TCR) activator are plated in a 96-well white-walled, clear-bottom plate and incubated

overnight.

Inhibitor Addition: The growth medium is replaced with assay medium containing serial

dilutions of LH1306.

Effector Cell Addition: Jurkat T cells, engineered to stably express human PD-1 and contain

a reporter gene construct (e.g., a luciferase gene under the control of an NFAT response

element), are added to the wells.

Co-culture: The two cell types are co-cultured for a period sufficient to allow for PD-1/PD-L1

mediated signal inhibition (typically 6 hours).

Luminescence Measurement: A luciferase substrate reagent is added to the wells, and the

plate is incubated briefly at room temperature to allow for the enzymatic reaction to occur.

The resulting luminescence is measured using a luminometer.

Data Analysis: The luminescence signal is proportional to the activation of the Jurkat T cells.

The blockade of PD-1/PD-L1 interaction by LH1306 results in an increased signal. The

effective concentration (EC50) for signal restoration is calculated from the dose-response

curve.

Conclusion
LH1306 is a potent C2-symmetric inhibitor of the PD-1/PD-L1 interaction. Its mechanism of

action involves the induction of PD-L1 homodimerization, which sterically blocks the binding of

PD-1. The quantitative and structural data, primarily derived from its analogue LH1307, provide

a strong foundation for the rational design of next-generation small molecule immune

checkpoint inhibitors. The experimental protocols detailed in this guide offer a framework for

the continued evaluation and development of such compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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